5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Antibacterial Benzofuran-triazole hybrids MIC determination

5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 57136-34-2) is a heterocyclic compound belonging to the 4,5-disubstituted 4H-1,2,4-triazole-3-thiol class, characterized by a 5-bromobenzofuran moiety at position 5 and a phenyl group at position 4 of the triazole ring. Its molecular formula is C₁₆H₁₀BrN₃OS with a molecular weight of 372.2 g/mol, and it exists in equilibrium with its thione tautomer 5-(5-bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione.

Molecular Formula C16H10BrN3OS
Molecular Weight 372.2 g/mol
Cat. No. B12850682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC16H10BrN3OS
Molecular Weight372.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(O3)C=CC(=C4)Br
InChIInChI=1S/C16H10BrN3OS/c17-11-6-7-13-10(8-11)9-14(21-13)15-18-19-16(22)20(15)12-4-2-1-3-5-12/h1-9H,(H,19,22)
InChIKeyAUHMLXNQOZCFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Chemical Identity and Procurement Baseline


5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 57136-34-2) is a heterocyclic compound belonging to the 4,5-disubstituted 4H-1,2,4-triazole-3-thiol class, characterized by a 5-bromobenzofuran moiety at position 5 and a phenyl group at position 4 of the triazole ring [1]. Its molecular formula is C₁₆H₁₀BrN₃OS with a molecular weight of 372.2 g/mol, and it exists in equilibrium with its thione tautomer 5-(5-bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione [2]. Computed physicochemical properties include an acid pKa of 7.53, LogP of 3.97, and a topological polar surface area of 43.85 Ų [1]. The compound is commercially available from suppliers such as Apollo Scientific with a purity specification of ≥95% .

Why Generic 4H-1,2,4-Triazole-3-thiol Substitution Fails for 5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol


Substitution of this compound with other in-class 4H-1,2,4-triazole-3-thiols is precluded by structure-activity relationship (SAR) evidence demonstrating that both the 5-bromo substituent on the benzofuran ring and the phenyl group at N-4 are essential for the synthetic elaboration pathway leading to the bioactive S-alkylated benzofuran-triazole hybrids (10a–e) [1]. The 5-bromo atom serves as a critical determinant for downstream antibacterial potency: the 5-bromobenzofuran-triazole derivatives 10a–e exhibited MIC values of 1.25–1.80 µg/mL against B. subtilis and E. coli, comparable to penicillin, whereas the non-brominated benzofuran-triazole scaffold has been associated with a completely distinct biological profile—Caspase-3 activation (EC₅₀ = 50 µM) rather than antibacterial activity [1]. Furthermore, the 5-bromo substituent increases molecular weight (372.2 vs. 293.34 g/mol for the non-brominated analog) and lipophilicity, altering both reactivity in S-alkylation chemistry and chromatographic behavior during purification, making generic substitution analytically and functionally invalid [2].

Quantitative Differential Evidence Guide: 5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Synthetic Intermediate Role: Enabling Antibacterial S-Alkylated Derivatives with Penicillin-Comparable MIC Values

The target compound (identified as triazole-3-thione 8) is the essential precursor for synthesizing the S-alkylated 5-bromobenzofuran-triazole series 10a–e, which demonstrate potent antibacterial activity [1]. Derivative 10b, synthesized directly from this intermediate, exhibited an MIC of 1.25 ± 0.60 µg/mL against B. subtilis QB-928, statistically comparable to penicillin (MIC = 1 ± 1.50 µg/mL) [1]. Derivative 10a showed an MIC of 1.80 ± 0.25 µg/mL against E. coli AB-274, superior to penicillin (MIC = 2.4 ± 1.00 µg/mL) [1]. In contrast, the non-brominated benzofuran-triazole analog (CAS 112853-12-0) has no reported antibacterial MIC data; its documented biological activity is Caspase-3 activation (EC₅₀ = 50 µM), representing a wholly distinct pharmacological profile .

Antibacterial Benzofuran-triazole hybrids MIC determination

AChE Inhibitory Scaffold Generation: IC₅₀ Differentiation from Non-Brominated Scaffold

S-Alkylation of the target compound yields derivative 10d, which exhibits potent AChE inhibition with an IC₅₀ of 0.55 ± 1.00 µM, identified as the most active among all screened benzofuran-triazole hybrids in the series [1]. The non-brominated analog (CAS 112853-12-0) shows no reported AChE inhibitory activity; its only documented enzyme/protein modulation is Caspase-3 activation . The 5-bromo substituent is structurally implicated in the AChE SAR: compounds 10a–e bearing the 5-bromobenzofuran moiety achieved IC₅₀ values ranging from 0.55 to 2.28 µM, confirming that the brominated scaffold is productive for AChE inhibition [1].

Acetylcholinesterase inhibition Alzheimer's disease IC₅₀

Molecular Weight and Lipophilicity Differential vs. Non-Brominated Analog

The 5-bromo substitution on the benzofuran ring produces substantial physicochemical differences relative to the non-brominated analog (CAS 112853-12-0). The target compound has a molecular weight of 372.2 g/mol and a computed LogP of 3.97, whereas the non-brominated analog has a molecular weight of 293.34 g/mol [1]. The bromine atom contributes an additional 78.9 g/mol and increases LogP by approximately 0.5–0.7 log units (estimated based on the Hansch π constant for aromatic bromine), enhancing lipophilicity and altering both chromatographic retention and membrane partitioning behavior [2]. The acid pKa of the thiol group is 7.53 for the brominated compound [1], indicating that at physiological pH 7.4, approximately 57% exists in the deprotonated thiolate form, reactive toward S-alkylation.

Physicochemical properties LogP Molecular weight

Validated Synthetic Procedure and Reaction Yield Benchmarking for S-Alkylation Chemistry

Saeed et al. (2023) established three validated S-alkylation protocols for converting this compound into the 10a–e series, with quantified yields: conventional heating (47–56% yield, 15–24 h), ultrasound irradiation (67–78% yield, 15–30 min), and microwave-assisted synthesis (80–93% yield, 60–75 s) [1]. Microwave-assisted methodology is the preferred route due to its superior yield (up to 93%) and dramatically shortened reaction time. In contrast, no equivalent S-alkylation yield data have been reported for the non-brominated analog under these conditions, leaving its reactivity profile uncharacterized [1].

Synthetic methodology Microwave-assisted synthesis S-alkylation

Commercial Availability and Purity Specification vs. Non-Brominated Analog

The target compound is commercially available from Apollo Scientific (distributed via CymitQuimica) with a purity specification of ≥95% and an MDL number MFCD04035651 . The non-brominated analog (CAS 112853-12-0) is available from Merck KGaA and Interbioscreen Ltd. as 'Caspase-3 Activator, BETT' with purity ranging from 90% to 95%, but its documented application context is apoptosis research rather than antibacterial or AChE inhibitor development . The brominated compound's vendor documentation explicitly identifies it as a research-grade synthetic intermediate, aligning with its demonstrated role in generating the 10a–e series [1].

Commercial sourcing Purity specification Procurement

Validated Application Scenarios for 5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Based on Quantitative Evidence


Antibacterial Lead Discovery: Synthesis of Penicillin-Comparable Benzofuran-Triazole Hybrids

This compound is the validated intermediate for generating S-alkylated 5-bromobenzofuran-triazole derivatives (10a–e) with demonstrated antibacterial activity. Derivative 10b achieved an MIC of 1.25 ± 0.60 µg/mL against B. subtilis QB-928, comparable to penicillin (1 ± 1.50 µg/mL); derivative 10a exhibited an MIC of 1.80 ± 0.25 µg/mL against E. coli AB-274, outperforming penicillin (2.4 ± 1.00 µg/mL) [1]. Programs targeting Gram-positive and Gram-negative antibacterial development can proceed via microwave-assisted S-alkylation (80–93% yield in 60–75 s) to rapidly generate screening libraries from this core intermediate [1].

Acetylcholinesterase Inhibitor Development for Alzheimer's Disease Research

S-Alkylation of this compound with appropriate 2-bromo-N-arylacetamides yields derivative 10d, a potent AChE inhibitor with an IC₅₀ of 0.55 ± 1.00 µM [1]. Induced-fit docking simulations confirmed that 10d binds to AChE by blocking the substrate entrance, limiting the swinging gate, and disrupting the catalytic triad, establishing a novel anticholinesterase pharmacophore [1]. This compound serves as the obligatory precursor for exploring the 5-bromobenzofuran-triazole AChE inhibitor chemotype, with no equivalent activity observed for the non-brominated scaffold .

SAR Exploration of 5-Bromobenzofuran-Triazole Hybrids via Divergent S-Alkylation

The free thiol/thione group at position 3 enables divergent S-alkylation with diverse electrophiles (2-bromo-N-phenylacetamides, alkyl halides), facilitating systematic SAR studies [1]. The 5-bromo substituent on the benzofuran ring serves as an additional diversification handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing two-dimensional optimization of both the benzofuran and triazole domains. Validated synthetic protocols with quantified yields (47–93% depending on method) provide a reproducible entry point for medicinal chemistry campaigns [1].

Procurement for Chemical Biology Probe Synthesis with Defined Physicochemical Properties

With a defined LogP of 3.97, acid pKa of 7.53, and topological polar surface area of 43.85 Ų, this compound meets Lipinski's rule-of-five criteria (MW < 500, LogP < 5, H-bond donors ≤ 1, H-bond acceptors ≤ 2) and offers predictable pharmacokinetic behavior for probe development [2]. Its commercial availability at ≥95% purity from established suppliers provides a reliable sourcing pathway for academic screening centers and industrial medicinal chemistry groups, distinguishing it from non-commercialized analogs that require in-house multi-step synthesis .

Quote Request

Request a Quote for 5-(5-Bromo-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.